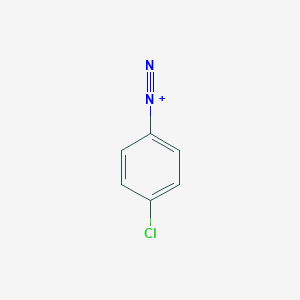
Benzenediazonium,4-chloro-
Vue d'ensemble
Description
Benzenediazonium,4-chloro- is an organic compound belonging to the class of diazonium salts. These compounds are characterized by the presence of a diazonium group (-N₂⁺) attached to an aromatic ring. The specific compound, Benzenediazonium,4-chloro-, has a chlorine atom substituted at the para position of the benzene ring. Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Benzenediazonium,4-chloro- is typically synthesized through the diazotization of 4-chloroaniline. The process involves the reaction of 4-chloroaniline with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid at low temperatures (0-5°C) to prevent decomposition . The reaction can be represented as follows:
4-chloroaniline+HNO2+HCl→4-chlorobenzenediazonium chloride+2H2O
Industrial Production Methods: In industrial settings, the preparation of diazonium salts like Benzenediazonium,4-chloro- follows similar principles but on a larger scale. Temperature control is crucial to ensure the stability of the diazonium salt, as higher temperatures can lead to decomposition into phenol .
Analyse Des Réactions Chimiques
Types of Reactions:
-
Substitution Reactions: Benzenediazonium,4-chloro- undergoes various substitution reactions where the diazonium group is replaced by other functional groups. Common substitutions include:
Hydroxylation: Reaction with water to form 4-chlorophenol.
Halogenation: Reaction with halides like potassium iodide to form 4-chloroiodobenzene.
Sandmeyer Reactions: Reaction with copper(I) chloride or bromide to form 4-chlorobenzene derivatives.
-
Coupling Reactions: Benzenediazonium,4-chloro- can couple with phenols or aromatic amines to form azo compounds, which are characterized by the presence of an -N=N- bond .
Common Reagents and Conditions:
Nitrous Acid: Generated in situ from sodium nitrite and hydrochloric acid.
Copper(I) Halides: Used in Sandmeyer reactions.
Phenols and Aromatic Amines: Used in coupling reactions.
Major Products:
- 4-chlorophenol
- 4-chloroiodobenzene
- Azo compounds
Applications De Recherche Scientifique
Benzenediazonium,4-chloro- has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzenediazonium,4-chloro- involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium group can be replaced by various nucleophiles, leading to the formation of different products. The reaction mechanism often involves the loss of nitrogen gas (N₂), making the diazonium group an excellent leaving group .
Comparaison Avec Des Composés Similaires
- Benzenediazonium chloride
- Benzenediazonium bromide
- Benzenediazonium tetrafluoroborate
Comparison: Benzenediazonium,4-chloro- is unique due to the presence of the chlorine atom at the para position, which can influence the reactivity and stability of the compound. Compared to unsubstituted benzenediazonium salts, the 4-chloro derivative may exhibit different reactivity patterns in substitution and coupling reactions .
Conclusion
Benzenediazonium,4-chloro- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial processes. Its unique reactivity and ability to form various derivatives make it an important compound in the field of chemistry.
Propriétés
Numéro CAS |
17333-85-6 |
|---|---|
Formule moléculaire |
C6H4ClN2+ |
Poids moléculaire |
139.56 g/mol |
Nom IUPAC |
4-chlorobenzenediazonium |
InChI |
InChI=1S/C6H4ClN2/c7-5-1-3-6(9-8)4-2-5/h1-4H/q+1 |
Clé InChI |
DBEQHSWUYRYJMT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+]#N)Cl |
SMILES canonique |
C1=CC(=CC=C1[N+]#N)Cl |
Key on ui other cas no. |
17333-85-6 |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














